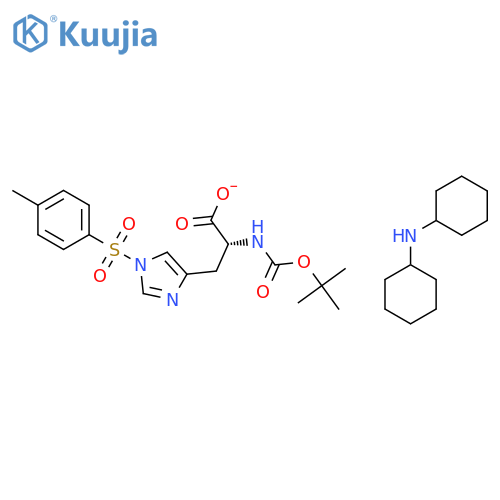Cas no 210694-29-4 (BOC-D-HIS(TOS)-OH DCHA)

BOC-D-HIS(TOS)-OH DCHA structure
商品名:BOC-D-HIS(TOS)-OH DCHA
BOC-D-HIS(TOS)-OH DCHA 化学的及び物理的性質
名前と識別子
-
- BOC-D-HIS(TOS)-OH DCHA
- BOC-D-HIS(TOS) DCHA
- BOC-N-IM-4-TOLUENESYLFONYL-D-HISTIDINE DICYCLOHEXYLAMMONIUM SALT
- BOC-NIM-TOSYL-D-HISTIDINE DCHA SALT
- 210694-29-4
- Boc-D-His(tos)dcha
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)-amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate
- dicyclohexylamine (R)-2-(tert-butoxycarbonylamino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate
-
- インチ: InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m1./s1
- InChIKey: RNRUVXUHYUOWJW-XFULWGLBSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
計算された属性
- せいみつぶんしりょう: 590.31400
- どういたいしつりょう: 590.314
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 41
- 回転可能化学結合数: 10
- 複雑さ: 778
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 148A^2
じっけんとくせい
- PSA: 155.41000
- LogP: 4.30110
BOC-D-HIS(TOS)-OH DCHA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF64627-1g |
BOC-D-HIS(TOS)-OH DCHA |
210694-29-4 | 98+% | 1g |
$639.00 | 2024-04-20 |
BOC-D-HIS(TOS)-OH DCHA 関連文献
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
210694-29-4 (BOC-D-HIS(TOS)-OH DCHA) 関連製品
- 65057-34-3(Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)-amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
